molecular formula C20H27NO6 B2874009 Tert-butyl5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate CAS No. 911227-80-0

Tert-butyl5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate

Cat. No. B2874009
CAS RN: 911227-80-0
M. Wt: 377.437
InChI Key: QIOSGJJWHCCKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule, likely related to the family of chromanones . Chromanones are oxygen-containing heterocycles and constitute a major building block in a large class of medicinal compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-chromanones have been synthesized via Michael addition of acrylonitrile to phenols in the presence of K2CO3 in tert-butyl alcohol under reflux conditions .

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids. The compound can serve as a key intermediate in synthesizing bioactive piperidine derivatives. These derivatives have been explored for their potential in treating a wide range of diseases, from neurological disorders to cancer .

Development of Spiropiperidine Alkaloids

Spiropiperidine alkaloids exhibit a wide array of biological activities. The spiro[chroman-2,4-piperidine] structure of the compound provides a scaffold that mimics natural spiropiperidine alkaloids, which are studied for their anti-inflammatory and analgesic properties .

Creation of Chiral Building Blocks

The chiral nature of Tert-butyl5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate makes it an excellent candidate for developing chiral building blocks. These blocks are essential for synthesizing enantiomerically pure pharmaceuticals, which can have improved efficacy and reduced side effects compared to their racemic mixtures .

Research in Multicomponent Reactions (MCRs)

This compound can be utilized in multicomponent reactions, which are efficient methods for constructing complex molecules. MCRs are valuable in drug discovery due to their ability to rapidly generate diverse libraries of compounds .

Exploration of Cycloaddition Reactions

Cycloaddition reactions are fundamental in creating cyclic compounds. The tert-butyl group in the compound can act as a protecting group, facilitating controlled cycloaddition reactions to form new cyclic structures with potential pharmacological applications .

Asymmetric Synthesis of N-Heterocycles

The compound’s structure is conducive to asymmetric synthesis, particularly in forming N-heterocycles like piperidines, pyrrolidines, and azetidines. These heterocycles are structural motifs in many natural products and therapeutically relevant compounds .

Future Directions

More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .

properties

IUPAC Name

tert-butyl 5-(methoxymethoxy)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO6/c1-19(2,3)27-18(23)21-10-8-20(9-11-21)12-14(22)17-15(25-13-24-4)6-5-7-16(17)26-20/h5-7H,8-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOSGJJWHCCKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC=C3OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.